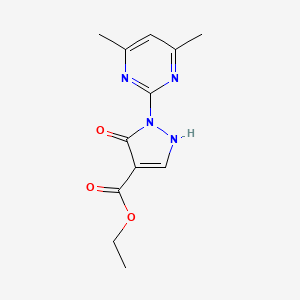
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a chloro group and a 3,4-dimethoxyphenyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Resorcinol via 1,3-Cyclohexanedione: This method involves the conversion of resorcinol to 1,3-cyclohexanedione, followed by further reactions to introduce the chloro and 3,4-dimethoxyphenyl groups.
Birch Reduction of Anisole: Anisole undergoes Birch reduction followed by acid hydrolysis to yield cyclohexenone derivatives. Subsequent chlorination and introduction of the 3,4-dimethoxyphenyl group complete the synthesis.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the α-position, followed by treatment with a base to form the cyclohexenone structure. Chlorination and addition of the 3,4-dimethoxyphenyl group are then performed.
Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation to form the cyclohexenone derivative. The 3,4-dimethoxyphenyl group is then introduced.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Conjugate Addition: The compound can participate in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Conjugate Addition: Organocopper reagents, Grignard reagents.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted cyclohexenone derivatives.
Conjugate Addition: Adducts formed from Michael addition reactions.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the chloro and 3,4-dimethoxyphenyl groups.
3,5,5-Trimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with different substituents.
4-(3-Oxo-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is unique due to the presence of both the chloro and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Numéro CAS |
1114597-00-0 |
|---|---|
Formule moléculaire |
C14H15ClO3 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
3-chloro-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6H2,1-2H3 |
Clé InChI |
OCYLSWDXPYIONM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B15112113.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B15112116.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B15112121.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112130.png)


![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)

![1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112165.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)


![6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112188.png)
